molecular formula C38H73BrN2O10 B13730309 17-(Bromoacetamido-PEG6-ethylcarbamoyl)heptadecanoic t-butyl ester

17-(Bromoacetamido-PEG6-ethylcarbamoyl)heptadecanoic t-butyl ester

Cat. No.: B13730309
M. Wt: 797.9 g/mol
InChI Key: XWTRHFCEBQLGLS-UHFFFAOYSA-N
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Description

17-(Bromoacetamido-PEG6-ethylcarbamoyl)heptadecanoic t-butyl ester is a compound that serves as a polyethylene glycol (PEG) linker. It contains a bromide group and a t-butyl protected carboxyl group. The bromide group is a good leaving group for nucleophilic substitution reactions, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-(Bromoacetamido-PEG6-ethylcarbamoyl)heptadecanoic t-butyl ester involves multiple stepsThe bromide group is introduced through a nucleophilic substitution reaction, while the t-butyl group is added to protect the carboxyl group during the synthesis .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in reagent grade for research purposes .

Chemical Reactions Analysis

Types of Reactions

17-(Bromoacetamido-PEG6-ethylcarbamoyl)heptadecanoic t-butyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the nucleophile used in the substitution reaction. For example, using an amine as the nucleophile would result in the formation of an amide .

Scientific Research Applications

17-(Bromoacetamido-PEG6-ethylcarbamoyl)heptadecanoic t-butyl ester has several applications in scientific research:

    Chemistry: Used as a PEG linker in the synthesis of complex molecules.

    Biology: Employed in the modification of biomolecules for improved solubility and stability.

    Medicine: Utilized in drug delivery systems to enhance the pharmacokinetics of therapeutic agents.

    Industry: Applied in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 17-(Bromoacetamido-PEG6-ethylcarbamoyl)heptadecanoic t-butyl ester involves its role as a PEG linker. The bromide group facilitates nucleophilic substitution reactions, allowing the compound to link with other molecules. The t-butyl protected carboxyl group can be deprotected under acidic conditions, enabling further functionalization. The PEG chain provides solubility and stability to the linked molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17-(Bromoacetamido-PEG6-ethylcarbamoyl)heptadecanoic t-butyl ester is unique due to its specific PEG chain length (PEG6), which provides a balance between solubility and stability. The presence of both the bromide group and the t-butyl protected carboxyl group allows for versatile chemical modifications .

Properties

Molecular Formula

C38H73BrN2O10

Molecular Weight

797.9 g/mol

IUPAC Name

tert-butyl 18-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-18-oxooctadecanoate

InChI

InChI=1S/C38H73BrN2O10/c1-38(2,3)51-37(44)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-35(42)40-20-22-45-24-26-47-28-30-49-32-33-50-31-29-48-27-25-46-23-21-41-36(43)34-39/h4-34H2,1-3H3,(H,40,42)(H,41,43)

InChI Key

XWTRHFCEBQLGLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCNC(=O)CBr

Origin of Product

United States

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